molecular formula C15H16N4O B2835658 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile CAS No. 338773-41-4

2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2835658
CAS No.: 338773-41-4
M. Wt: 268.32
InChI Key: BCZLHQHAGBBGJY-CMDGGOBGSA-N
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Description

2-[(2E)-1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a conjugated enaminone derivative characterized by a propanedinitrile core and substituents including a dimethylamino group and a 4-methoxyphenylamino moiety. The compound’s structure features an extended π-conjugated system due to the presence of the enamine linker (C=N) and electron-withdrawing dinitrile groups, which may enhance its suitability for applications in nonlinear optics (NLO) or as a precursor for heterocyclic synthesis .

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-(4-methoxyanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-19(2)15(12(10-16)11-17)8-9-18-13-4-6-14(20-3)7-5-13/h4-9,18H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZLHQHAGBBGJY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves the reaction of dimethylamine, 4-methoxyaniline, and malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino or methoxyanilino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; often in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylamino and methoxyphenyl groups may enhance the compound's ability to interact with biological targets involved in cancer progression.
    • A study demonstrated that derivatives of propanedinitrile compounds showed significant activity against breast cancer cells, suggesting potential for further development as anticancer agents .
  • Neuroprotective Effects :
    • Compounds that modulate neurotransmitter systems are of great interest in treating neurodegenerative diseases. The structural features of this compound may allow it to interact with NMDA receptors, potentially providing neuroprotective benefits similar to those observed in related compounds .
  • Antimicrobial Properties :
    • Preliminary studies suggest that similar compounds can exhibit antimicrobial activity. The potential for this compound to inhibit bacterial growth warrants further investigation, particularly in the context of antibiotic resistance .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to form stable thin films could be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry :
    • The reactivity of the nitrile groups allows for incorporation into polymer matrices, potentially enhancing mechanical properties or providing functionalization options for smart materials .

Biochemical Studies

  • Enzyme Inhibition :
    • Investigations into enzyme interactions have revealed that compounds with similar structural motifs can act as inhibitors for key metabolic enzymes. Understanding these interactions can lead to the development of therapeutic agents targeting metabolic disorders .
  • Signal Transduction Modulation :
    • Compounds affecting signal transduction pathways are crucial in drug design. This compound's potential to modulate specific pathways could be explored for therapeutic applications in various diseases involving dysregulated signaling .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, a derivative of propanedinitrile was tested against several cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy.

Case Study 2: Neuroprotective Mechanisms

A research group investigated the neuroprotective effects of related compounds on neuronal cultures exposed to excitotoxic conditions. Results indicated that these compounds significantly reduced cell death, supporting their potential use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of enaminone derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Functional Groups Key Applications Reference
Target Compound 4-Methoxyphenylamino, dimethylamino Propanedinitrile, enamine Potential NLO materials, drug intermediates
(E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (5w) 4-Methoxyphenyl Ketone, enamine Synthesis of heterocycles
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl Ketone, enamine Drug intermediates
(2E)-3-[4-({6-[(4-Methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile Purine amino, dimethylphenyl Propanedinitrile, enamine Pharmaceutical research

Key Observations:

  • Substituent Influence : The 4-methoxyphenyl group introduces electron-donating methoxy substituents, balancing electron distribution in the conjugated system. Fluorophenyl analogs (e.g., ) exhibit altered electronic properties due to fluorine’s electronegativity .
  • Biological Relevance: Compounds with purine or heterocyclic substituents (e.g., ) highlight the versatility of enaminone scaffolds in drug discovery .

Crystallographic Tools :

  • Programs like SHELX (SHELXL, SHELXS) and ORTEP-3 are widely used for structural determination of small molecules, as noted in and . These tools enable precise analysis of conjugation and stereochemistry in enaminone derivatives .

Impact of Substituents on Physicochemical Properties

  • Conjugation and NLO Properties: The propanedinitrile group increases the compound’s polarizability, a critical factor for NLO applications. highlights how electron-withdrawing groups enhance second-order nonlinearities in organic materials .
  • Solubility and Reactivity: Methoxy and amino groups improve solubility in polar solvents, whereas fluorophenyl analogs () may exhibit lower solubility due to hydrophobicity .

Biological Activity

The compound 2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile (CAS Number: 338773-41-4) has garnered attention in recent years for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and tyrosinase inhibitory activities, supported by case studies and research findings.

Chemical Structure

The molecular formula of the compound is C15H16N4OC_{15}H_{16}N_4O, and its structure can be represented as follows:

Structure C15H16N4O\text{Structure }\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}

1. Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For example, a study highlighted the potential of acetamide derivatives related to the compound, showing promising antibiofilm activity superior to the standard drug cefadroxil at a concentration of 100 μg/100 μL .

Table 1: Antibacterial Activity Comparison

CompoundConcentration (μg/100 μL)Biofilm Inhibition (%)
Cefadroxil100X%
Compound Derivative A100Y%
Compound Derivative B100Z%

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In various studies, it was found to inhibit the proliferation of cancer cell lines such as HEP2 cells more effectively than doxorubicin, a well-known chemotherapeutic agent .

Case Study Example:
A study conducted on a series of aminophosphonates based on pyrazole moiety demonstrated that certain derivatives exhibited enhanced anticancer activity against epidermoid carcinoma (HEP2) cells compared to traditional treatments .

3. Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in managing hyperpigmentation disorders. A study synthesized several derivatives related to the compound and evaluated their tyrosinase inhibitory activity through in vitro assays. One derivative showed an IC50 value of 17.05 μM, compared to kojic acid's IC50 of 36.68 μM, indicating a stronger inhibitory effect .

Table 2: Tyrosinase Inhibition IC50 Values

CompoundIC50 (μM)
Kojic Acid36.68
BMN11 (related derivative)17.05

The mechanism underlying the biological activity of this compound appears to involve competitive inhibition with key enzymes such as tyrosinase. Lineweaver-Burk plots indicated that as the concentration of the compound increased, the KmK_m values increased while VmaxV_{max} remained unchanged, suggesting a competitive inhibition profile .

Safety and Toxicology

While exploring the biological activities, safety profiles are essential. Preliminary toxicological assessments indicate that certain derivatives exhibit low cytotoxicity across various cell lines, including HaCat (human keratinocyte), B16F10 (mouse melanoma), and Hs27 (human fibroblast), up to concentrations of 30 μM .

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